![molecular formula C10H18Cl2N4 B2749235 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride CAS No. 2137539-17-2](/img/structure/B2749235.png)
3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or an existing study, it’s challenging to provide an accurate analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. Pyrrolidines are known to participate in a variety of reactions, including substitutions and ring-opening reactions . Triazoles can act as ligands in coordination chemistry and can also undergo various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar triazole ring and the potential for hydrogen bonding might influence its solubility .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
The synthesis of triazole derivatives, including those similar to 3-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride, is a key area of research due to their significant biological activities. These activities are attributed to the core motif of 1,2,4-triazoles, which plays a crucial role in clinical drugs, including antivirals, anticancer, and anxiolytics, among others. A study outlined the synthesis of trans N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring, leading to novel amides and amines derivatives with potential biological applications (Tangella Nagendra Prasad et al., 2021).
Antifungal and Antimicrobial Activities
The triazole class, including derivatives of 3-[(3S,4S)-4-cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole, has been synthesized and characterized for its potential antifungal and antimicrobial properties. One study reported on a novel antifungal compound within this class, revealing its solubility thermodynamics and partitioning processes in biologically relevant solvents, indicating potential for lipophilic delivery pathways in biological media (T. Volkova et al., 2020). Another research effort focused on synthesizing novel nalidixic acid-based 1,2,4-triazole derivatives, demonstrating better antimicrobial activity than the parent compound, suggesting the importance of lipophilic and steric parameters in enhancing antimicrobial efficacy (Nisha Aggarwal et al., 2011).
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has also been explored, with studies synthesizing compounds like 4-benzyl-3-[(1-methylpyrrol-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one. Structural and molecular docking studies suggest interactions with the EGFR kinase domain ATP binding site could be responsible for observed anticancer activities. This highlights the structural and electronic requirements for efficacy against cancer cells (A. Kaczor et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(3S,4S)-4-Cyclopropylpyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole;dihydrochloride involves the reaction of 4-cyclopropylpyrrolidine with 5-methyl-1H-1,2,4-triazole in the presence of a suitable reagent to form the desired compound. The dihydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "4-cyclopropylpyrrolidine", "5-methyl-1H-1,2,4-triazole", "Suitable reagent", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-cyclopropylpyrrolidine is reacted with 5-methyl-1H-1,2,4-triazole in the presence of a suitable reagent to form the desired compound.", "Step 2: The crude product is purified by column chromatography to obtain the pure compound.", "Step 3: The pure compound is treated with hydrochloric acid to form the dihydrochloride salt of the compound." ] } | |
Número CAS |
2137539-17-2 |
Fórmula molecular |
C10H18Cl2N4 |
Peso molecular |
265.18 g/mol |
Nombre IUPAC |
3-(4-cyclopropylpyrrolidin-3-yl)-5-methyl-1H-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C10H16N4.2ClH/c1-6-12-10(14-13-6)9-5-11-4-8(9)7-2-3-7;;/h7-9,11H,2-5H2,1H3,(H,12,13,14);2*1H |
Clave InChI |
PQQLHFRNSQOSLH-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=N1)C2CNCC2C3CC3.Cl.Cl |
SMILES canónico |
CC1=NC(=NN1)C2CNCC2C3CC3.Cl.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-butyl-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2749152.png)
![4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol](/img/structure/B2749155.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2749157.png)
![[1,2,4-Oxadiazol-3-yl(phenyl)methyl]amine](/img/structure/B2749158.png)
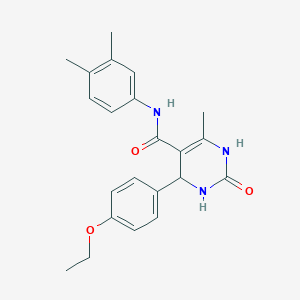
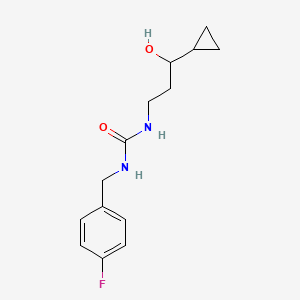
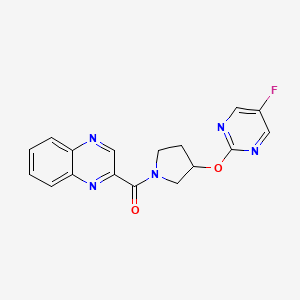
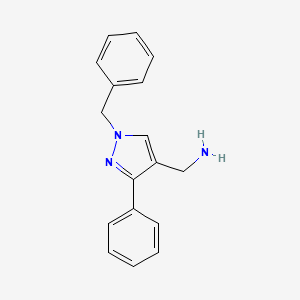
![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-methyl-N-phenyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2749168.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2749169.png)
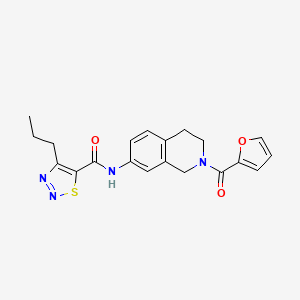
![4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2749173.png)

